![molecular formula C21H24O9 B158636 Chromomycinone CAS No. 10183-93-4](/img/structure/B158636.png)
Chromomycinone
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Overview
Description
Chromomycinone is a natural product that belongs to the aureolic acid family of compounds. It was first isolated from the soil bacterium Streptomyces griseus in 1955. Chromomycinone has been widely studied due to its unique chemical structure and potent biological activities.
Scientific Research Applications
Chromium in Scientific Research
Environmental Impact and Remediation Efforts
- Chromium, particularly in its hexavalent form (Cr(VI)), is recognized as a carcinogen and poses significant environmental and health risks due to its industrial use and resultant pollution. Various studies have explored the mechanisms by which Cr(VI) induces carcinogenesis and the potential for environmental remediation techniques to mitigate its impact. Notably, Cr(VI) can cause cancer upon significant exposure, particularly in occupational settings, and is known to affect the lung and sinonasal cavity specifically (De Flora, 2000).
Mechanisms of Toxicity
- The toxicity of Cr(VI) is attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and, ultimately, carcinogenesis. Research has focused on understanding the cellular and molecular mechanisms of Cr(VI) toxicity, including the role of oxidative stress and epigenetic modifications in Cr(VI)-induced carcinogenesis (DesMarais & Costa, 2019).
Bioremediation and Detoxification
- Bioremediation has emerged as a promising approach to removing Cr(VI) from contaminated environments. Studies have examined the efficacy of various biological systems, including plants, bacteria, and fungi, in reducing Cr(VI) to its less toxic trivalent form (Cr(III)) or removing it from the environment through adsorption and other mechanisms. Such efforts aim to exploit natural processes to mitigate the ecological and health risks posed by Cr(VI) contamination (Xia et al., 2019).
Epigenetic Alterations and Carcinogenesis
- The carcinogenic potential of Cr(VI) has also been linked to epigenetic changes, including alterations in DNA methylation patterns and histone modifications. These epigenetic mechanisms play a crucial role in the regulation of gene expression and may contribute to the initiation and progression of cancer following exposure to Cr(VI) (Chen et al., 2019).
Environmental and Health Risk Assessments
- Comprehensive reviews and studies have assessed the carcinogenic risks associated with Cr(VI) exposure, emphasizing the need for stringent environmental regulations and effective strategies to reduce human exposure to this toxic metal. Such assessments are crucial for informing public health policies and environmental management practices aimed at minimizing the carcinogenic impact of Cr(VI) on human populations (Georgaki et al., 2023).
properties
CAS RN |
10183-93-4 |
---|---|
Product Name |
Chromomycinone |
Molecular Formula |
C21H24O9 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
(2S,3R)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-2,6,8,9-tetrahydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one |
InChI |
InChI=1S/C21H24O9/c1-7-12(23)6-10-4-9-5-11(21(30-3)20(29)16(25)8(2)22)17(26)19(28)14(9)18(27)13(10)15(7)24/h4,6,8,11,16-17,21-27H,5H2,1-3H3/t8-,11-,16+,17+,21+/m1/s1 |
InChI Key |
AOCJXLJIUYHXRS-PKRZCTMMSA-N |
Isomeric SMILES |
CC1=C(C2=C(C3=C(C[C@H]([C@@H](C3=O)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)C=C2C=C1O)O)O |
SMILES |
CC1=C(C2=C(C3=C(CC(C(C3=O)O)C(C(=O)C(C(C)O)O)OC)C=C2C=C1O)O)O |
Canonical SMILES |
CC1=C(C2=C(C3=C(CC(C(C3=O)O)C(C(=O)C(C(C)O)O)OC)C=C2C=C1O)O)O |
Other CAS RN |
10183-93-4 |
synonyms |
chromomycinone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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